Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate
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Overview
Description
Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a dimethoxybenzoyl group and an ethylpiperazinyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the dimethoxybenzoyl group and the ethylpiperazinyl group. Common reagents used in these reactions include methyl benzoate, 3,4-dimethoxybenzoyl chloride, and 4-ethylpiperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate
- 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoic acid
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
767299-86-5 |
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Molecular Formula |
C23H29N3O5 |
Molecular Weight |
427.5g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H29N3O5/c1-5-25-10-12-26(13-11-25)19-8-6-17(23(28)31-4)14-18(19)24-22(27)16-7-9-20(29-2)21(15-16)30-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,27) |
InChI Key |
AHVBFADYQHKHIX-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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